molecular formula C11H12N4O5 B13849754 2,3-Pentanedione 2-[2-(2,4-Dinitrophenyl)hydrazone]

2,3-Pentanedione 2-[2-(2,4-Dinitrophenyl)hydrazone]

Cat. No.: B13849754
M. Wt: 280.24 g/mol
InChI Key: CWYOOEVWLPZFCI-GHXNOFRVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-pentanedione 2-[(2,4-dinitrophenyl)hydrazone] involves the reaction of 2,3-pentanedione with 2,4-dinitrophenylhydrazine. This reaction is a condensation reaction where the hydrazine group reacts with the carbonyl group of 2,3-pentanedione, resulting in the formation of the hydrazone derivative . The reaction typically occurs under mild conditions, often in the presence of an acid catalyst such as sulfuric acid, and the product is purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for 2,3-pentanedione 2-[(2,4-dinitrophenyl)hydrazone] are not widely documented, the general approach would involve large-scale synthesis using the same principles as the laboratory preparation. The reaction would be scaled up, and the product would be purified using industrial crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2,3-Pentanedione 2-[(2,4-dinitrophenyl)hydrazone] primarily undergoes condensation reactions. It can also participate in nucleophilic addition-elimination reactions, where the hydrazone group reacts with various nucleophiles .

Common Reagents and Conditions: Common reagents used in reactions with 2,3-pentanedione 2-[(2,4-dinitrophenyl)hydrazone] include acids like sulfuric acid and bases like sodium hydroxide. The reactions typically occur under mild to moderate conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed: The major product formed from the reaction of 2,3-pentanedione with 2,4-dinitrophenylhydrazine is the hydrazone derivative itself. Further reactions can lead to the formation of various substituted hydrazones, depending on the nucleophiles used .

Scientific Research Applications

2,3-Pentanedione 2-[(2,4-dinitrophenyl)hydrazone] is used extensively in scientific research for the detection and quantification of 2,3-pentanedione in various samples. It is particularly useful in the analysis of tobacco smoke, where it helps identify the presence of harmful compounds . Additionally, it is used in organic chemistry as a reagent for the identification of carbonyl compounds .

Properties

Molecular Formula

C11H12N4O5

Molecular Weight

280.24 g/mol

IUPAC Name

(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]pentan-3-one

InChI

InChI=1S/C11H12N4O5/c1-3-11(16)7(2)12-13-9-5-4-8(14(17)18)6-10(9)15(19)20/h4-6,13H,3H2,1-2H3/b12-7-

InChI Key

CWYOOEVWLPZFCI-GHXNOFRVSA-N

Isomeric SMILES

CCC(=O)/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C

Canonical SMILES

CCC(=O)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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